2-Hexanol butanoate

Flavor & Fragrance Chemistry Physical Chemistry Volatility Profiling

2-Hexanol butanoate (CAS 6963-52-6), also known as hexan-2-yl butanoate or sec-hexyl butyrate, is a branched-chain fatty acid ester belonging to the class of organic compounds known as butyric acid esters. It is characterized by a molecular formula of C10H20O2, a molecular weight of approximately 172.26 g/mol, and a distinct organoleptic profile described as a strong, ripe, banana-like fruity aroma.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 6963-52-6
Cat. No. B1615894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexanol butanoate
CAS6963-52-6
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(C)OC(=O)CCC
InChIInChI=1S/C10H20O2/c1-4-6-8-9(3)12-10(11)7-5-2/h9H,4-8H2,1-3H3
InChIKeyLRUMZDICEGQZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexanol Butanoate (CAS 6963-52-6): Sourcing the Branched-Chain Ester for Differentiated Fruity Profiles


2-Hexanol butanoate (CAS 6963-52-6), also known as hexan-2-yl butanoate or sec-hexyl butyrate, is a branched-chain fatty acid ester belonging to the class of organic compounds known as butyric acid esters [1]. It is characterized by a molecular formula of C10H20O2, a molecular weight of approximately 172.26 g/mol, and a distinct organoleptic profile described as a strong, ripe, banana-like fruity aroma [2]. Unlike its linear isomer, n-hexyl butyrate (CAS 2639-63-6), this compound features a branched alkyl chain originating from 2-hexanol, a structural nuance that directly influences its physical properties and sensory characteristics, making it a specialized tool for formulators seeking precise aroma modulation .

Structure Branched ester dictates distinct ripe-banana aroma character
Volatility Reported volatility context may support rapid top-note diffusion
Research Olfactory SAR model compound for isomeric odor studies

Why 2-Hexanol Butanoate (6963-52-6) Cannot Be Interchanged with Its Linear Isomer, Hexyl Butyrate


Procurement decisions for ester-based aroma chemicals cannot rely on a generic 'hexyl butyrate' specification. The structural difference between branched-chain 2-hexanol butanoate and its linear counterpart, n-hexyl butyrate (CAS 2639-63-6), creates tangible divergence in both physical behavior and sensory perception. While both share the same molecular formula, the branching in the alkyl chain of 2-hexanol butanoate results in a significantly lower boiling point (approximately 195°C vs. 205-208°C for the linear ester) and a higher estimated vapor pressure (0.413 mmHg vs. ~0.2 mmHg at 25°C), which directly impacts its volatility and headspace performance in formulations [1]. Furthermore, the sensory output is categorically different: 2-hexanol butanoate is defined by a dominant, ripe banana character, whereas the linear hexyl butyrate exhibits a complex green, waxy, and apple-like profile [2]. This evidence confirms that substituting one for the other will alter both the technical and sensory attributes of a final product.

Replacement with n-hexyl butyrate may shift volatility and headspace performance due to reported boiling point and vapor pressure divergence.
Aroma profile differs categorically: ripe banana vs. green, waxy, apple-like, altering end-product sensory target.
Regulatory gap: linear isomer holds FEMA/JECFA food-flavoring approval, while branched ester is niche fragrance only.

Quantitative Differentiation Guide: 2-Hexanol Butanoate (6963-52-6) vs. Comparators


Comparative Boiling Point and Volatility of Branched vs. Linear Hexyl Butyrate Esters

2-Hexanol butanoate (branched) exhibits a substantially lower boiling point compared to its linear isomer, n-hexyl butyrate. This is a direct consequence of the reduced intermolecular forces resulting from the branched alkyl chain. This difference in boiling point is a key indicator of the compound's higher volatility, which influences its performance in top-note fragrance applications [1][2].

Boiling Point
Cross-study comparable
~195.7 °C vs 205–208 °C
Supports higher volatility for rapid aroma diffusion
Measured at 760 mmHg; direct formulation impact
Flavor & Fragrance Chemistry Physical Chemistry Volatility Profiling

Divergent Vapor Pressure Dictating Formulation Headspace Behavior

The estimated vapor pressure of 2-hexanol butanoate is notably higher than the reported vapor pressure range for n-hexyl butyrate. This quantitative difference in the equilibrium concentration of the compound in the gas phase above a liquid formulation is a critical parameter for product performance [1][2].

Vapor Pressure
Cross-study comparable
0.413 mmHg vs 0.1–0.241 mmHg
Indicates greater headspace concentration potential
Estimated vs reported values; at 25 °C
Physical Chemistry Formulation Science Volatile Organic Compounds

Comparative Sensory Analysis: Ripe Banana vs. Green, Waxy Apple Profile

Despite sharing the same molecular formula, the sensory profile of 2-hexanol butanoate is starkly different from its linear isomer. 2-Hexanol butanoate is consistently described in organoleptic databases as having a 'banana, fruity, fleshy, ripe' character [1]. In direct contrast, n-hexyl butyrate is characterized by a 'green, sweet, fruity, apple, waxy, soapy' profile [2]. This distinction is a direct result of the branched-chain structure and its interaction with olfactory receptors.

Odor Character
Class-level inference
Ripe banana, fruity, fleshy vs green, waxy, apple-like
Non-interchangeable odor character
Based on organoleptic databases
Sensory Science Flavor Chemistry Aroma Profiling

Differential Chemesthetic Potency and Sensory Irritation Threshold

The branching of the alkyl chain in esters has been shown to dramatically influence their chemesthetic potency (the ability to trigger sensations like pungency or irritation). A key study identified a clear 'cut-off' in chemesthetic potency that occurs between butyl butyrate and hexyl butyrate, where the larger molecule no longer triggered a sensory irritation response in human subjects [1]. This provides a class-level inference that the branched isomer, 2-hexanol butanoate, which has a similar molecular size but different shape, may exhibit a distinct sensory irritation threshold compared to its linear counterpart.

Sensory Irritation
Class-level inference
No direct measurement; cut-off analogy from linear esters
Potential sensory irritation threshold may differ
Requires direct measurement
Sensory Irritation Chemesthesis Safety Assessment

Predicted Physicochemical Property Divergence: LogP and Water Solubility

Computational models predict distinct physicochemical behaviors for the branched and linear isomers. The estimated LogP (octanol-water partition coefficient) for 2-hexanol butanoate is 3.20, suggesting a more hydrophilic character compared to the LogP of 4.4 for n-hexyl butyrate [1][2]. This is further supported by a higher predicted water solubility for the branched ester (38.59 mg/L vs. 20.3-33.39 mg/L for the linear isomer) [3].

LogP & Solubility
Cross-study comparable
LogP 3.20 vs 4.4; solubility 38.59 vs 20–33 mg/L
Slightly higher predicted aqueous compatibility
Computational estimates; experimental validation needed
Computational Chemistry ADME Prediction Formulation Science

Sourcing and Regulatory Divergence: A Specialty vs. Commodity Ester

A key differentiator for procurement lies in the compound's regulatory status and commercial availability. n-Hexyl butyrate is a widely used flavoring agent with a FEMA (Flavor and Extract Manufacturers Association) number (FEMA 2568) and is produced in substantial volumes (10-100 metric tons per year) [1][2]. In contrast, 2-hexanol butanoate is not listed in major flavor regulatory databases (e.g., JECFA, FEMA) and is sourced as a more specialized, niche aroma chemical [3]. This affects both its price point and its application profile, often restricting it to use in fine fragrances or specific extractives rather than broad food applications.

Regulatory & Sourcing
Cross-study comparable
No FEMA/JECFA; niche fragrance vs FEMA 2568, 10–100 MT/yr
Restricts to non-food fragrance research use
Regulatory database review
Regulatory Science Supply Chain Product Sourcing

Target Application Scenarios for 2-Hexanol Butanoate (CAS 6963-52-6) Based on Evidence


Creating Authentic Ripe Banana Top-Notes in Fine Fragrance

Given its high volatility, as evidenced by its lower boiling point and higher vapor pressure compared to n-hexyl butyrate [1], and its distinct 'ripe banana' odor profile [2], 2-hexanol butanoate is optimally suited as a top-note ingredient in fine fragrances. Its ability to quickly volatilize and deliver an immediate, authentic burst of fresh banana aroma makes it a key differentiator in fruity or tropical perfume compositions, where the green, waxy character of the linear isomer would be inappropriate.

Specialty Flavor Accents in Natural Extractives and Complex Formulations

Despite lacking FEMA/JECFA approval for general food use, 2-hexanol butanoate is a naturally occurring ester found in banana fruit [1]. Its specific, concentrated banana character makes it a valuable component in natural flavor extractives or in creating 'reaction flavors' where a regulatory framework permits its use. Its slightly improved water solubility profile compared to the linear isomer also suggests potential for better incorporation into certain aqueous or emulsion-based flavor delivery systems [2].

Model Compound for Studies on Olfactory Structure-Activity Relationships

The stark difference in aroma quality between 2-hexanol butanoate (ripe banana) and its linear isomer n-hexyl butyrate (green apple) [1], despite having identical molecular formulas, makes it a valuable model compound for academic and industrial research. It can be used to investigate olfactory structure-activity relationships (SAR), the role of molecular branching in receptor binding, and as a probe in advanced sensory techniques like Gas Chromatography-Olfactometry (GC-O) to study the perception of fruity esters [2].

Application
Selection Property
Validation Focus
Fine fragrance banana top-note
Volatility and odor-release context
Headspace vapor pressure and odor character evaluation
Specialty flavor accent in natural extractives
Regulatory and solubility profile
Regulatory compliance and aqueous compatibility testing
Olfactory SAR research model
Isomeric odor distinctiveness
GC-O and receptor binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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